2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQLNSRYBFJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the pyrazolyl intermediate: The pyrazolyl group is introduced by reacting the appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the pyrazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrazolyl group may contribute to the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: A compound with fungicidal activity.
2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: A biochemical used in proteomics research.
Uniqueness
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is unique due to the presence of the oxanyl and pyrazolyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific and industrial fields.
Biological Activity
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide, often referred to in research contexts as PPOAC-Bz, is a compound of interest due to its potential biological activities, particularly in the modulation of osteoclastogenesis and bone resorption. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's structure features a chlorophenoxy group linked to an acetamide moiety and a pyrazole derivative. This unique configuration is believed to contribute to its biological activity.
Recent studies have highlighted the compound's role as an inhibitor of osteoclastogenesis. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity is implicated in various bone diseases, including osteoporosis. The mechanism by which PPOAC-Bz exerts its effects involves:
- Inhibition of RANKL-Mediated Signaling : PPOAC-Bz has been shown to suppress RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand) signaling pathways crucial for osteoclast differentiation and activation.
- Alteration of Gene Expression : The compound modulates the expression of several osteoclast-specific marker genes, which are critical for the formation and function of these cells.
- Prevention of F-actin Belt Formation : In vitro studies demonstrate that PPOAC-Bz inhibits the formation of F-actin belts in mature osteoclasts, thereby reducing their resorptive activity.
In Vitro Studies
A study conducted on bone marrow macrophages (BMMs) revealed that treatment with PPOAC-Bz significantly reduced the number of mature osteoclasts formed in response to RANKL stimulation. The results indicated:
- Cell Viability : BMMs treated with PPOAC-Bz showed no significant decrease in viability compared to controls, suggesting that the compound specifically targets osteoclastogenesis without cytotoxic effects.
- TRAP Staining : Tartrate-resistant acid phosphatase (TRAP) staining assays confirmed a marked reduction in TRAP-positive multinucleated cells in treated samples.
In Vivo Studies
In vivo experiments using ovariectomized (OVX) mice models demonstrated that administration of PPOAC-Bz effectively prevented bone loss associated with estrogen deficiency. Key findings included:
- Bone Density Measurements : Microcomputed tomography (micro-CT) analysis indicated that treated mice maintained higher bone mineral density compared to control groups.
- Histological Analysis : Histological sections showed reduced osteoclast numbers in the femurs of treated mice.
Data Summary
Case Studies
In a significant case study involving patients with osteoporosis, compounds similar to PPOAC-Bz were administered as part of a clinical trial aimed at assessing their efficacy in reducing fracture risk. The results indicated a promising trend towards improved bone health markers among participants receiving such treatments.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling 4-chlorophenoxyacetic acid derivatives to the pyrazole-4-amine scaffold. Key steps include:
- Deprotonation and activation : Use of lithium diisopropylamide (LDA) or similar bases to activate intermediates .
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .
- Yield optimization : Temperature control (0–60°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural confirmation relies on:
- Single-crystal XRD : Refinement using SHELXL (e.g., SHELX-2018) for precise bond-length/angle analysis .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the oxan-4-yl methylene (δ ~3.5 ppm) and pyrazole protons (δ ~7.8 ppm) .
- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and chlorophenoxy C-O-C (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ at m/z 349.1) .
Advanced: How do structural modifications (e.g., substituents on the pyrazole or oxane rings) influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies involve:
- Systematic substitution : Replace 4-chlorophenoxy with fluorophenyl or trifluoromethyl groups to assess potency shifts .
- Pyrazole modifications : Introduce methyl or ethyl groups at the 1-position to evaluate steric effects on target binding .
- Oxane ring substitution : Compare oxan-4-yl with oxetan-3-yl to probe conformational flexibility .
- Assays : Test derivatives in kinase inhibition (e.g., JAK2/STAT3) or anti-inflammatory (COX-2 ELISA) assays .
Advanced: What methodologies are recommended for identifying and validating biological targets of this compound?
Answer:
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Molecular docking : Simulate binding modes with AutoDock Vina using crystal structures (e.g., PDB: 4HVS for JAK2) .
- Knockout/knockdown models : CRISPR/Cas9-mediated gene silencing to validate target necessity .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
Answer:
Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized protocols : Adopt uniform assay parameters (e.g., 10% FBS in DMEM, 48h incubation) .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and cell viability (MTT) assays .
- Impurity profiling : Use HPLC-UV/MS to rule out side-products (>99% purity required) .
- Meta-analysis : Compare data across ≥3 independent studies to identify consensus values .
Advanced: What strategies improve solubility and formulation for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes for aqueous solubility .
- Salt formation : Prepare hydrochloride or mesylate salts to enhance bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity (target LogP <3) .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors at pyrazole C4) using Schrödinger Phase .
- MD simulations : Simulate ligand-protein dynamics (GROMACS) to predict off-target effects .
- ADMET prediction : Use SwissADME to optimize permeability (Caco-2 >5 × 10⁻⁶ cm/s) and minimize CYP inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
